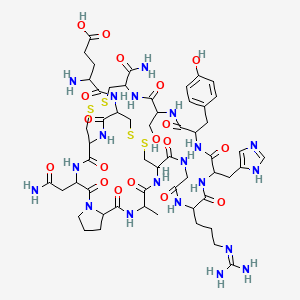![molecular formula C16H22N2O7 B12322119 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-SER-THR-OME, also known as methyl (2S,3R)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoyl]amino]-3-hydroxybutanoate, is a synthetic compound with the molecular formula C16H22N2O7 and a molecular weight of 354.36 g/mol . It is a white fine flowing powder that is primarily used in research and development settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-SER-THR-OME involves the protection of serine and threonine residues followed by esterification. The typical synthetic route includes:
Protection of Amino Groups: The amino groups of serine and threonine are protected using benzyloxycarbonyl (Z) groups.
Esterification: The hydroxyl groups are esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for Z-SER-THR-OME are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Z-SER-THR-OME undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyloxycarbonyl protecting groups can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove protecting groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
Z-SER-THR-OME is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of serine/threonine kinases.
Biological Studies: Utilized in studies involving protein phosphorylation and signal transduction pathways.
Industrial Applications: Applied in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of Z-SER-THR-OME involves its role as a substrate or inhibitor in enzymatic reactions. It primarily targets serine/threonine kinases and phosphatases, which are key regulators of cellular processes such as cell growth, proliferation, and differentiation . The compound interacts with the active sites of these enzymes, modulating their activity and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Serine methyl ester hydrochloride .
Z-Thr-OMe: N-Carbobenzyloxy-L-threonine methyl ester.
Boc-Ser-OMe: N-tert-Butoxycarbonyl-L-serine methyl ester.
Uniqueness
Z-SER-THR-OME is unique due to its specific combination of serine and threonine residues, which allows it to participate in a wide range of biochemical reactions. Its dual functionality as both a substrate and an inhibitor in enzymatic assays makes it a versatile tool in scientific research .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKCRHIRFPGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)




![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)






